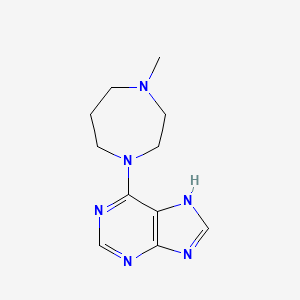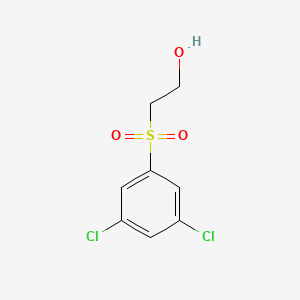
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine is a chemical compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The structure of this compound includes a purine ring system substituted with a 4-methyl-1,4-diazepane moiety, which imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropurine with 4-methyl-1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The purine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Wissenschaftliche Forschungsanwendungen
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical studies to investigate the interactions of purine derivatives with enzymes, receptors, and other biomolecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It may be explored for its antiviral, anticancer, or antimicrobial properties.
Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites of enzymes, modulating their activity. It may also interact with receptors on cell surfaces, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine can be compared with other similar compounds, such as:
6-(4-methyl-1,4-diazepan-1-yl)methyl)nicotinic acid: This compound has a similar diazepane moiety but is attached to a nicotinic acid instead of a purine ring.
6-(4-methyl-1-piperazinyl)methyl)nicotinic acid: This compound features a piperazine ring instead of a diazepane ring, leading to different chemical and biological properties.
6-(3-methylpiperidin-1-yl)methyl)nicotinic acid: This compound has a piperidine ring, which also imparts distinct characteristics compared to the diazepane-containing compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which can be leveraged for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
6-(4-methyl-1,4-diazepan-1-yl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-16-3-2-4-17(6-5-16)11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORCGXXBYQTHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2815328.png)


![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2815334.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2815335.png)
![3-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2815337.png)
![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)


![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2815344.png)
![Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2815346.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2815348.png)

